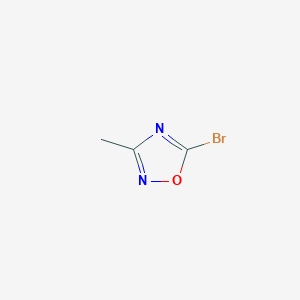![molecular formula C16H14BrNO B1380460 4-[4-(3-Bromopropoxy)phenyl]benzonitrile CAS No. 134880-32-3](/img/structure/B1380460.png)
4-[4-(3-Bromopropoxy)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Bromopropoxy)phenyl]benzonitrile, also known as BPPB, is an organic compound used in different fields of scientific research and industry. It has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
- Anticancer Activity : A study by Pilon et al. (2020) synthesized a family of Iron(II)-Cyclopentadienyl compounds with varying nitrile substituents, showing strong activity against colorectal and triple-negative breast cancer cells. These results indicate the potential of nitrile-containing compounds in developing anticancer therapies (Pilon et al., 2020).
Applications in Materials Science
- Spectroelectrochemical Properties : Aktaş Kamiloğlu et al. (2018) investigated peripherally tetra-substituted phthalocyanine compounds, including those with nitrile groups, for their electrochemical and spectroelectrochemical properties. This research is crucial for developing electrochemical technologies and understanding the electron-transfer properties of nitrile-substituted compounds (Aktaş Kamiloğlu et al., 2018).
Organic Synthesis and Catalysis
- Novel Synthesis Methods : Anbarasan et al. (2011) presented a novel and convenient synthesis method for benzonitriles via the electrophilic cyanation of aryl and heteroaryl bromides. This study emphasizes the versatility and reactivity of nitrile-containing molecules in organic synthesis, suggesting potential pathways for synthesizing compounds like "4-[4-(3-Bromopropoxy)phenyl]benzonitrile" (Anbarasan et al., 2011).
Environmental and Photophysical Studies
Degradation and Environmental Impact : Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, providing insights into the environmental fate and persistent metabolites of structurally related compounds. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and developing more sustainable chemical practices (Holtze et al., 2008).
Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. This study highlights the photophysical properties of compounds with benzonitrile groups, which could inform the design of new materials for optical applications (Yang et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 4-(3-bromopropoxy)Benzonitrile, suggests that it is combustible and harmful if swallowed or in contact with skin . In case of contact, wash off immediately with plenty of water and get medical attention . In case of ingestion, do not induce vomiting and get medical attention .
Propiedades
IUPAC Name |
4-[4-(3-bromopropoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-10-1-11-19-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9H,1,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXODHKNCTZEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


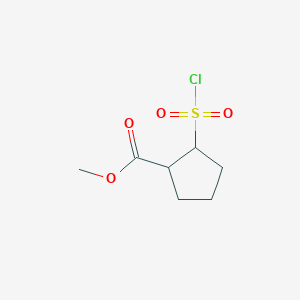
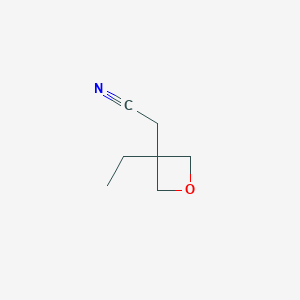
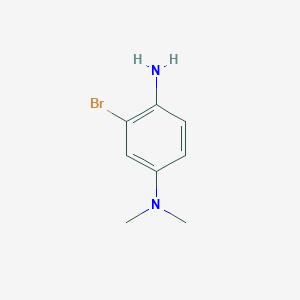

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
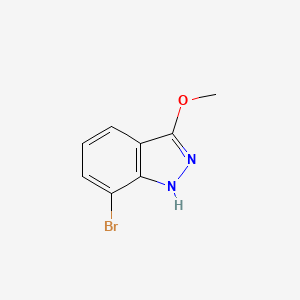
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
